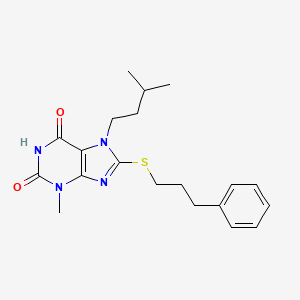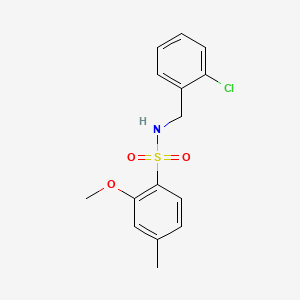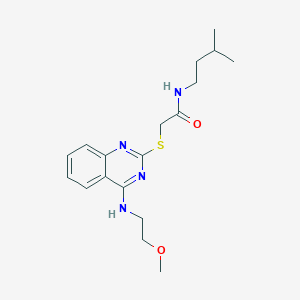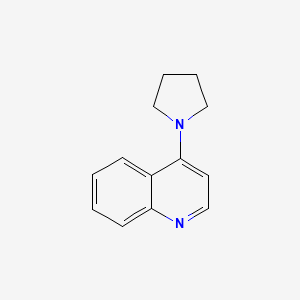
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione, also known as MRS3558, is a selective antagonist of the P2Y6 receptor. This receptor is involved in various physiological processes, including inflammation, immune responses, and neuroprotection. MRS3558 has been studied extensively in recent years due to its potential therapeutic applications.
Mecanismo De Acción
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When activated, the P2Y6 receptor stimulates the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione inhibits the activation of the P2Y6 receptor, thereby reducing the production of pro-inflammatory cytokines and inflammation.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, which can protect neurons from damage and death. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties, although the exact mechanism is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, which allows for more specific targeting of this receptor. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to be stable under various conditions, which makes it suitable for use in experiments. However, one limitation of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is that it has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One area of research is the development of more potent and selective P2Y6 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. In addition, further studies are needed to fully understand the mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione and its biochemical and physiological effects.
Métodos De Síntesis
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione can be synthesized using a multi-step process. The first step involves the synthesis of 3-methyl-7-bromo-8-(3-phenylpropylsulfanyl)purine-2,6-dione, which is then reacted with 3-methylbutylmagnesium bromide to obtain 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties.
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-14(2)11-12-24-16-17(23(3)19(26)22-18(16)25)21-20(24)27-13-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLRXKXANCSNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)

![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2917781.png)
![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)
![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)

![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)
